ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate
Description
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a chemical compound with a unique structure that includes a thiophene ring, a carbamate group, and a hydroxy-oxoethyl moiety
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(13)10-8(12)7(11)6-4-3-5-15-6/h3-5,8,12H,2H2,1H3,(H,10,13) |
InChI Key |
XFMPOFKLOCBDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of ethyl carbamate with a thiophene derivative under specific conditions. One common method involves the use of ethyl carbamate and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a secondary alcohol .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is , with a molecular weight of approximately 262.29 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, enhancing the compound's potential as a pharmaceutical agent.
Antioxidant Activity
Studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, research indicates that certain thiophene derivatives can inhibit oxidative stress markers, showcasing their potential for therapeutic applications in oxidative stress-related diseases .
Antibacterial Properties
This compound and its analogs have been investigated for their antibacterial efficacy against various pathogens. For example, compounds derived from thiophene structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. One study reported that amino thiophene derivatives displayed inhibition percentages exceeding 80% against these bacteria, suggesting their utility in developing new antibacterial agents .
Antitumor Activity
The compound has been explored for its antitumor effects, particularly in the context of drug discovery. Thiophene-based compounds are recognized as lead compounds for anticancer drug development due to their ability to inhibit tumor growth in preclinical models. For instance, OSI-390, a drug derived from thiophene structures, is currently used in cancer therapy .
Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of several thiophene derivatives using the ABTS method. Among the tested compounds, one derivative exhibited a significant inhibition rate of 62%, comparable to standard antioxidants like ascorbic acid. This finding underscores the potential application of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-y)ethyl]carbamate in formulating antioxidant therapies .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial activity, a series of amino thiophene derivatives were synthesized and tested against Pseudomonas aeruginosa and Escherichia coli. The results indicated that certain modifications to the thiophene structure significantly enhanced antibacterial potency, with inhibition zones reaching up to 20 mm. This suggests that structural optimization could lead to the development of effective antibacterial agents based on this compound .
Mechanism of Action
The mechanism of action of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[1-hydroxy-2-oxo-2-(phenyl)ethyl]carbamate
- Ethyl N-[1-hydroxy-2-oxo-2-(pyridin-2-yl)ethyl]carbamate
- Ethyl N-[1-hydroxy-2-oxo-2-(furan-2-yl)ethyl]carbamate
Uniqueness
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H9NO3S
- Molecular Weight : 199.23 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for imparting unique electronic and steric properties that can enhance biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenecarboxylic acid derivatives with ethyl carbamate under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Utilizing acetic anhydride and hydroxylamine to form the desired carbamate structure.
- Oxidative Steps : Incorporating oxidizing agents to facilitate the formation of the keto group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through mechanisms involving DNA gyrase inhibition, similar to other thiophene derivatives .
Antitumor Activity
Preliminary studies have also assessed the antitumor potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiophene moiety may enhance binding affinity to enzymes involved in metabolic pathways.
- Redox Reactions : The compound may participate in redox cycling, influencing oxidative stress responses in cells.
- Receptor Modulation : It could act as a modulator for various receptors, potentially affecting signaling pathways related to inflammation and cancer progression .
Case Studies
Several studies have documented the biological activity of this compound:
-
Antimicrobial Study : A recent investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a significant reduction in bacterial load in infected animal models.
"this compound exhibited potent antibacterial activity against MRSA, suggesting its potential as a therapeutic agent" .
-
Antitumor Research : Another study focused on its effects on human chronic myelogenous leukemia cells, where it showed selective cytotoxicity without affecting normal cells.
"The compound selectively inhibited cancer cell proliferation while sparing non-tumorigenic cells, indicating a promising therapeutic window" .
Q & A
Basic: What are the recommended synthetic routes for ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a thiophene-containing precursor with a carbamate-forming reagent. A stepwise approach includes:
Precursor Activation : React 2-thiopheneglyoxylic acid with a hydroxylamine derivative to form the oxo-hydroxy intermediate.
Carbamate Formation : Use ethyl chloroformate under Schotten-Baumann conditions (pH 8–9, 0–5°C) to introduce the carbamate group.
Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.
Optimization Tips :
- Control reaction pH to avoid hydrolysis of the carbamate group .
- Use anhydrous solvents (e.g., THF) to minimize side reactions .
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- NMR :
- ¹H NMR : Identify the thiophene protons (δ 6.8–7.4 ppm) and the ethyl carbamate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Confirm the carbonyl groups (C=O at δ 165–175 ppm) .
- IR : Look for carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular hydrogen bonding (e.g., O-H···O interactions) .
Advanced: How can computational methods elucidate the reaction mechanism of carbamate formation in this compound?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for the nucleophilic acyl substitution step .
Reaction Path Analysis : Apply the Nudged Elastic Band (NEB) method to map the activation pathway of ethyl chloroformate with the hydroxylamine intermediate .
Solvent Effects : Simulate solvent interactions (e.g., water vs. THF) using COSMO-RS to predict yield variations .
Advanced: How should researchers resolve contradictions in reported melting points or spectroscopic data for this compound?
Methodological Answer:
Reproducibility Checks :
- Verify solvent purity (e.g., residual water in THF lowers melting points) .
- Standardize crystallization conditions (slow cooling vs. rapid precipitation).
Cross-Validation :
- Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .
- Analyze DSC thermograms to confirm polymorphic variations .
Data Transparency : Report full experimental details (e.g., heating rates, solvent ratios) to align with published protocols .
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Accelerated Stability Testing :
- Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Kinetic Analysis :
- Calculate degradation rate constants (k) using first-order kinetics.
- Identify hydrolytic cleavage of the carbamate group as the primary degradation pathway .
Stabilization Approaches :
Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate enantiomeric purity?
Methodological Answer:
Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during the hydroxylamine coupling step .
Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .
Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +23° for the R-enantiomer) .
Advanced: What role does the thiophene moiety play in the compound’s reactivity, and how can this be probed experimentally?
Methodological Answer:
Electrophilic Substitution Studies :
- Perform bromination (e.g., NBS in CCl₄) to assess thiophene’s aromatic reactivity .
DFT Calculations :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .
Spectroscopic Probes :
- Use UV-Vis (λmax ~270 nm) to monitor conjugation effects between thiophene and the carbamate group .
Advanced: How can researchers design catalytic systems to improve the sustainability of synthesizing this compound?
Methodological Answer:
Biocatalysis : Screen lipases (e.g., Candida antarctica) for enantioselective carbamate formation in aqueous media .
Photocatalysis : Explore visible-light-driven reactions using Ru(bpy)₃²⁺ to reduce energy consumption .
Solvent Recycling : Implement membrane separation (e.g., nanofiltration) to recover and reuse THF .
Advanced: What in silico approaches predict the compound’s potential biological targets, and how can this guide drug discovery?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., COX-2) .
Pharmacophore Modeling : Identify hydrogen bond acceptors (carbamate O) and aromatic features (thiophene) as key pharmacophoric elements .
ADMET Prediction : Compute logP (~1.8) and PSA (~70 Ų) to assess bioavailability .
Advanced: How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?
Methodological Answer:
Crystal Engineering :
- Analyze Hirshfeld surfaces to quantify hydrogen-bonding (e.g., O-H···O: 30% contribution) .
Thermal Analysis :
- Correlate TGA data (decomposition onset ~180°C) with crystal packing density .
Solubility Modulation :
- Co-crystallize with succinic acid to enhance aqueous solubility via H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
